3-Ethoxycyclohexan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-10-8-5-3-4-7(9)6-8/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYLKBLJFGCIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethoxycyclohexan 1 One
Direct Synthesis Approaches
Direct synthesis of 3-Ethoxycyclohexan-1-one primarily involves the oxidation of the corresponding secondary alcohol, 3-Ethoxycyclohexan-1-ol (B2957840). This approach is a straightforward and common strategy in organic synthesis for the preparation of ketones.
Oxidation of 3-Ethoxycyclohexan-1-ol
The conversion of 3-ethoxycyclohexan-1-ol to this compound is a standard oxidation reaction. Various established oxidation protocols can be employed for this transformation, each with its own set of advantages regarding reaction conditions, selectivity, and yield. Commonly used reagents for this purpose include chromium-based oxidants and methods that avoid heavy metals, such as the Swern and Dess-Martin periodinane oxidations.
Pyridinium (B92312) Chlorochromate (PCC) Oxidation: Pyridinium chlorochromate is a milder chromium-based reagent that is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. The use of PCC minimizes over-oxidation, which can be a concern with stronger oxidizing agents.
Table 1: Reagents and Conditions for PCC Oxidation
| Reagent/Condition | Purpose |
| 3-Ethoxycyclohexan-1-ol | Starting material |
| Pyridinium Chlorochromate (PCC) | Oxidizing agent |
| Dichloromethane (CH₂Cl₂) | Solvent |
| Room Temperature | Reaction Temperature |
Swern Oxidation: The Swern oxidation offers a metal-free alternative for converting alcohols to ketones. adichemistry.comwikipedia.orgorganic-chemistry.org This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base like triethylamine. adichemistry.comwikipedia.orgorganic-chemistry.org The reaction is performed at low temperatures (typically -78 °C) to ensure stability of the reactive intermediates. adichemistry.com The byproducts of the Swern oxidation are volatile and easily removed, simplifying product purification. adichemistry.comwikipedia.org
Table 2: Key Components of the Swern Oxidation
| Component | Role |
| Dimethyl Sulfoxide (DMSO) | Oxidant precursor |
| Oxalyl Chloride | Activator |
| 3-Ethoxycyclohexan-1-ol | Substrate |
| Triethylamine | Base |
| -78 °C | Reaction Temperature |
Established Synthetic Routes to this compound
While direct oxidation of the corresponding alcohol is a primary method, other established routes to substituted cyclohexanones can be conceptually applied. The Robinson annulation, a powerful ring-forming reaction, is a classic method for the synthesis of substituted cyclohexenones, which could potentially be modified to produce this compound. wikipedia.orgresearchgate.netscholarsresearchlibrary.comscribd.com This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. wikipedia.orgresearchgate.netscribd.com By carefully selecting the starting materials, it might be possible to introduce the ethoxy group at the desired position.
Indirect Synthetic Strategies Involving Cyclohexanone (B45756) Precursors
Indirect methods for the synthesis of this compound involve the modification of readily available cyclohexanone or its derivatives. These strategies offer flexibility in introducing the desired ethoxy group onto the cyclohexanone ring.
Functionalization of Cyclohexanone Frameworks
One plausible indirect approach is the conjugate addition of an ethoxide source to cyclohex-2-en-1-one. This Michael addition reaction would form the desired carbon-oxygen bond at the 3-position of the cyclohexanone ring. masterorganicchemistry.com The success of this reaction is highly dependent on the choice of catalyst and reaction conditions to favor the 1,4-addition over a 1,2-addition to the carbonyl group. masterorganicchemistry.com Various bases or Lewis acids can be employed to catalyze this transformation.
Table 3: Conceptual Michael Addition for this compound Synthesis
| Reactant 1 | Reactant 2 | Product |
| Cyclohex-2-en-1-one | Ethanol (B145695) (in the presence of a catalyst) | This compound |
Derivatization from Substituted Cyclohexanones
Another indirect strategy involves the derivatization of a pre-functionalized cyclohexanone, such as 3-hydroxycyclohexanone. guidechem.comcymitquimica.comebi.ac.uk The hydroxyl group at the 3-position can be converted to an ethoxy group through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an ethylating agent like ethyl iodide or ethyl bromide.
Advanced Catalytic Approaches in this compound Synthesis
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, advanced catalytic approaches could be applied to both the direct oxidation and the indirect functionalization routes.
In the context of oxidizing 3-ethoxycyclohexan-1-ol, the development of catalytic systems that utilize environmentally benign oxidants like molecular oxygen or hydrogen peroxide is a key area of research. Such systems often employ transition metal catalysts to facilitate the oxidation process under milder conditions and with higher atom economy.
For the indirect synthesis via etherification of 3-hydroxycyclohexanone, catalytic methods can be employed to promote the reaction. For instance, acid catalysts can be used to facilitate the etherification with ethanol. Furthermore, the development of green catalytic systems for reductive etherification of hydroxy-aldehydes suggests that similar strategies could be adapted for the etherification of hydroxy-ketones. osti.gov
Sustainable Catalysis in Ether-Ketone Synthesis
The synthesis of ether-ketones like this compound can be approached through several pathways, with the conjugate addition of an alcohol to an α,β-unsaturated ketone being a primary route. Sustainable catalytic methods for this transformation aim to minimize waste, avoid harsh reagents, and operate under mild conditions. One prominent green approach is the use of N-Heterocyclic Carbenes (NHCs) as organocatalysts.
NHCs have emerged as powerful Brønsted base catalysts that can facilitate the 1,4-conjugate addition of alcohols to enones. nih.gov This method avoids the need for stoichiometric amounts of strong, corrosive bases, which are traditionally used but generate significant salt waste. The reaction can proceed at ambient temperature, reducing energy consumption. The catalytic cycle involves the activation of the alcohol by the NHC, which increases its nucleophilicity, allowing it to add to the Michael acceptor (e.g., 2-cyclohexen-1-one). nih.gov Subsequent protonation of the resulting enolate regenerates the catalyst and yields the final β-alkoxy ketone product, this compound. nih.gov This process is characterized by high atom economy and tolerance for various functional groups.
Detailed research findings show that a free carbene catalyst, in conjunction with an additive like lithium chloride, effectively promotes the addition of primary and secondary alcohols to a range of enone acceptors, often resulting in good to excellent yields. nih.gov This methodology mitigates common side reactions such as the oligomerization of the enone substrate. nih.gov
| Alcohol Nucleophile | Enone Acceptor | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | 2-Cyclohexen-1-one (B156087) | IMes-HCl / Base | Good to Excellent (Specific yield not detailed) | nih.gov |
| Methanol | Chalcone | IMes-HCl / LiCl | 95 | nih.gov |
| Benzyl Alcohol | 2-Cyclohexen-1-one | IMes-HCl / LiCl | 85 | nih.gov |
| 1-(naphthalen-1-yl)ethanol | 2-Cyclohexen-1-one | IMes-HCl / LiCl | 75 | nih.gov |
Enantioselective Synthesis of Chiral Analogs
The creation of chiral analogs of this compound, where the stereocenter at the C3 position is controlled, is of significant interest for applications in pharmaceuticals and materials science. Asymmetric synthesis methodologies are employed to produce a single enantiomer of the target molecule. Both organocatalysis and transition-metal catalysis have proven effective in achieving high enantioselectivity in reactions that form 3-substituted cyclohexanones.
Organocatalytic Approaches: Chiral primary and secondary amines, particularly those derived from natural sources like cinchona alkaloids, are widely used to catalyze enantioselective Michael additions. nih.gov For instance, a chiral primary amine can activate a cyclic α,β-unsaturated ketone through the formation of a dienamine intermediate. This activation allows for a direct, vinylogous Michael addition to an electrophile, ensuring exclusive reaction at the γ-position of the carbonyl group and establishing new stereocenters with high fidelity. nih.gov This strategy can be adapted to synthesize chiral 3-alkoxycyclohexanones by using an appropriate oxygen-based electrophile or by modifying the reaction sequence.
Transition-Metal Catalysis: Rhodium-based catalysts are highly effective for the asymmetric hydrogenation of unsaturated precursors. A highly chemo- and enantioselective hydrogenation of an arylidene cyclohexanone, catalyzed by a Rh-f-spiroPhos complex, can produce chiral 3-substituted cyclohexanones in high yields and with excellent enantioselectivities (up to 98% ee). rsc.org While this example demonstrates the formation of a C-C bond, similar catalytic systems can be adapted for the enantioselective reduction of precursors that would lead to chiral 3-alkoxy analogs. This method provides a mild and direct route to α-chiral ketones. rsc.org
| Reaction Type | Substrate(s) | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Vinylogous Michael Addition | β-methyl 2-cyclohexen-1-one + Nitrostyrene | Chiral Primary Amine (Cinchona-derived) | 92 | 99 | nih.gov |
| Asymmetric Hydrogenation | (E)-2-benzylidenecyclohexan-1-one | Rh(cod)₂BF₄ / f-spiroPhos | 99 | 98 | rsc.org |
| Conjugate Addition | Cyclohexenone + Nitroalkane | Chiral Imidazoline | Good | up to 86 | acs.org |
Chemical Reactivity and Transformation Pathways of 3 Ethoxycyclohexan 1 One
Reactions of the Ketone Functionality
The carbonyl group of the ketone is the primary site of reactivity in 3-Ethoxycyclohexan-1-one, undergoing a variety of transformations common to ketones.
Nucleophilic Addition Reactions
The polarized carbon-oxygen double bond of the ketone makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.org This fundamental reaction can lead to the formation of a new carbon-carbon bond or the introduction of a heteroatom. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield an alcohol.
A variety of nucleophiles can be employed in these addition reactions. For instance, organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are potent carbon nucleophiles that lead to the formation of tertiary alcohols. Similarly, cyanide ions can add to form cyanohydrins, which are versatile synthetic intermediates.
| Nucleophile | Reagent Example | Product Type |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |
| Organometallic | Ethylmagnesium bromide (EtMgBr) | Tertiary alcohol |
| Cyanide | Sodium cyanide (NaCN) | Cyanohydrin |
| Acetylide | Sodium acetylide (NaC≡CH) | Propargyl alcohol |
The stereochemical outcome of nucleophilic addition to this compound is influenced by the steric hindrance imposed by the cyclohexane (B81311) ring and the ethoxy group. The nucleophile will preferentially attack from the less hindered face of the carbonyl group. For small nucleophiles, axial attack may be favored, leading to an equatorial alcohol, while larger nucleophiles may favor equatorial attack, resulting in an axial alcohol. youtube.com
Enolate Chemistry and Alpha-Alkylation
The presence of α-hydrogens (protons on the carbons adjacent to the carbonyl group) allows this compound to form enolates upon treatment with a suitable base. masterorganicchemistry.com Enolates are powerful nucleophiles that can undergo a variety of reactions, most notably alkylation at the α-carbon. libretexts.org
This compound is an unsymmetrical ketone with two different α-carbons, C-2 and C-6, from which a proton can be removed. This leads to the possibility of forming two different regioisomeric enolates. The formation of these enolates can be controlled by the reaction conditions. bham.ac.uk
Kinetic Enolate: This enolate is formed faster and results from the deprotonation of the less sterically hindered α-hydrogen at C-2. It is favored under conditions of a strong, bulky, non-nucleophilic base (like lithium diisopropylamide, LDA), a low temperature (-78 °C), and a short reaction time.
Thermodynamic Enolate: This is the more stable enolate, which is more substituted, and is formed by deprotonation at C-6. Its formation is favored under conditions that allow for equilibrium to be established, such as a weaker base (like an alkoxide), a higher temperature, and a longer reaction time.
| Condition | Base | Temperature | Enolate Formed |
| Kinetic Control | Lithium diisopropylamide (LDA) | -78 °C | C-2 Enolate (less substituted) |
| Thermodynamic Control | Sodium ethoxide (NaOEt) | Room Temperature | C-6 Enolate (more substituted) |
Once formed, the enolate can react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. pressbooks.pub The choice of alkylating agent is typically limited to primary and some secondary halides to avoid competing elimination reactions. mnstate.edu
The stereochemistry of the alkylation of cyclohexanone (B45756) enolates is generally governed by the approach of the electrophile. The alkylating agent tends to approach from the axial direction to avoid steric interactions with the ring, leading to the formation of a product with the new alkyl group in the axial position, which may then equilibrate to the more stable equatorial position if possible. ubc.ca
Reduction Pathways
The ketone functionality of this compound can be reduced to a secondary alcohol, 3-ethoxycyclohexan-1-ol (B2957840). A variety of reducing agents can accomplish this transformation, with the choice of reagent often influencing the stereochemical outcome.
Common reducing agents include metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. The stereoselectivity of the reduction is dependent on the steric environment around the carbonyl group. In the case of substituted cyclohexanones, the incoming hydride can attack from either the axial or equatorial face.
Small reducing agents , like NaBH₄, often favor axial attack, leading to the formation of the equatorial alcohol as the major product.
Bulky reducing agents , such as lithium tri-sec-butylborohydride (L-Selectride®), exhibit greater steric hindrance and will preferentially attack from the less hindered equatorial face, resulting in the axial alcohol as the major product.
| Reducing Agent | Typical Major Product |
| Sodium borohydride (NaBH₄) | 3-Ethoxycyclohexan-1-ol (equatorial OH) |
| Lithium aluminum hydride (LiAlH₄) | 3-Ethoxycyclohexan-1-ol (equatorial OH) |
| L-Selectride® | 3-Ethoxycyclohexan-1-ol (axial OH) |
Reactions Involving the Ether Moiety
The ether linkage in this compound is generally stable under neutral and basic conditions. However, under strongly acidic conditions, particularly with hydrogen halides, the ether can be cleaved. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen to form a good leaving group (ethanol in this case), followed by nucleophilic attack by the halide ion. youtube.comlibretexts.org
The cleavage of the C-O bond can occur via either an SN1 or SN2 mechanism, depending on the nature of the carbon atom bonded to the oxygen. In this compound, both carbons are secondary. The reaction with a strong nucleophilic acid like HBr or HI at elevated temperatures would lead to the cleavage of the ether, potentially yielding 3-hydroxycyclohexan-1-one and ethyl halide. If the reaction conditions are harsh enough, the newly formed alcohol could also be converted to a halide.
Cleavage Reactions of the Ethoxy Group
The ether linkage in this compound is generally stable but can be cleaved under specific, typically harsh, conditions, most commonly involving strong acids. masterorganicchemistry.comopenstax.org This reaction is a classic example of ether cleavage, a fundamental process in organic synthesis. wikipedia.orglongdom.org
The mechanism proceeds via protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which converts the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com Following protonation, a nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks the carbon atom of the C-O bond. wikipedia.orgchemistrysteps.com
Depending on the structure of the ether, this nucleophilic substitution can occur via an S\N1 or S\N2 mechanism. openstax.orgchemistrysteps.com For the ethoxy group attached to the secondary carbon of the cyclohexane ring, the reaction with acids like HBr or HI would likely proceed through an S\N2 pathway. openstax.orgmasterorganicchemistry.com This involves the backside attack of the halide ion on the carbon atom bonded to the protonated ether, leading to an inversion of stereochemistry if the carbon is a stereocenter. The products of this reaction are 3-hydroxycyclohexan-1-one and an ethyl halide. If excess acid is used, the initially formed alcohol can be further converted into a haloalkane. chemistrysteps.com
| Reagent | Mechanism Pathway | Products |
| HBr (strong acid) | S\N2 | 3-Hydroxycyclohexan-1-one, Ethyl bromide |
| HI (strong acid) | S\N2 | 3-Hydroxycyclohexan-1-one, Ethyl iodide |
| BBr₃ (Lewis acid) | S\N1/S\N2 | 3-Hydroxycyclohexan-1-one, Ethyl bromide |
This table presents potential cleavage reactions based on general ether cleavage principles.
Participation in Cycloaddition Reactions
Cycloaddition reactions are powerful tools for forming cyclic molecules. wikipedia.org The α,β-unsaturated ketone moiety within a potential tautomer of this compound makes it a candidate to participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.orglibretexts.org For this compound to act as a dienophile, it would react with a diene, such as 1,3-butadiene. The reaction is facilitated by electron-withdrawing groups on the dienophile, a role fulfilled by the ketone group. organic-chemistry.org This concerted, pericyclic reaction would result in the formation of a bicyclic adduct, creating two new carbon-carbon bonds and up to four new stereocenters in a single step. wikipedia.orglibretexts.org The stereochemical outcome, particularly the preference for the endo product, is a well-documented feature of these reactions. youtube.com
Another class of cycloadditions is the [3+2] cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.orguchicago.edu The enone system of this compound could serve as the dipolarophile, reacting with 1,3-dipoles like azides or nitrile oxides to generate heterocyclic systems. uchicago.edu
| Reaction Type | Reactant Class | Potential Product |
| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Bicyclic cyclohexene (B86901) derivative |
| [3+2] Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide) | Bicyclic heterocyclic compound |
This table illustrates the potential of this compound to participate in key cycloaddition reactions.
Rearrangement and Ring Transformation Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de Ketones, such as this compound, can undergo various rearrangements. One notable example is the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone (a cyclic ester) using a peroxy acid. wiley-vch.de In this reaction, an oxygen atom is inserted adjacent to the carbonyl group. The migratory aptitude of the adjacent carbon atoms determines the regioselectivity of the insertion.
Another potential transformation is the Beckmann rearrangement, although this would require prior conversion of the ketone to an oxime. masterorganicchemistry.com This acid-catalyzed reaction rearranges the oxime into an amide, in this case, a lactam, resulting in ring expansion. masterorganicchemistry.com
Ring transformations could also be initiated through cascade reactions, where an initial reaction triggers a series of subsequent intramolecular steps. For instance, a Brønsted acid-catalyzed cascade involving the ring-opening of a related 3-ethoxy cyclobutanone (B123998) has been shown to produce complex bicyclic systems. researchgate.net A similar pathway could potentially be envisioned for this compound under specific conditions, leading to novel ring systems.
Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade (or domino) processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation. 20.210.105tcichemicals.comarkat-usa.org These reactions are characterized by their atom economy and reduction of synthetic steps, aligning with the principles of green chemistry. 20.210.105arkat-usa.org
This compound, with its multiple functional sites, is a suitable candidate for designing such processes. For example, it could participate in MCRs like the Biginelli or Hantzsch reactions, which typically involve a ketone, an aldehyde, and a urea (B33335) or ammonia (B1221849) source to build heterocyclic structures. tcichemicals.com
Unconventional Reaction Pathways
Cascade reactions, by their nature, often follow complex and sometimes unconventional pathways. 20.210.105 These processes involve a sequence of intramolecular reactions that occur spontaneously after an initial triggering event, without the need for isolating intermediates. arkat-usa.org Research on related systems, such as 3-ethoxy cyclobutanones, demonstrates that a Brønsted acid can trigger a cascade involving ring-opening followed by cyclization with a nucleophile. researchgate.net This type of process, if applied to this compound, could lead to the formation of dioxabicyclo[3.3.1]nonane derivatives, which are complex bridged polycyclic systems. researchgate.net
Formation of Polycyclic Systems
The strategic use of this compound in cascade reactions is a powerful method for constructing polycyclic skeletons. arkat-usa.org The development of efficient methods for building such systems is of high interest, particularly in medicinal chemistry, where rigid, three-dimensional structures can exhibit specific biological activities. arkat-usa.org
A hypothetical cascade could be initiated by a Michael addition to the enone system, followed by an intramolecular cyclization. This approach could generate multiple stereocenters and form several new bonds in a single, highly controlled operation, providing rapid access to complex molecular frameworks. arkat-usa.org The synthesis of π-extended polycycles through cascade annulations represents a significant area of modern organic synthesis. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-Ethoxycyclohexan-1-one, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its covalent framework and offer insights into its preferred conformation.
Conformational Analysis: The structure of this compound features a cyclohexane (B81311) ring, which can exist in several conformations, primarily the chair form. The ethoxy substituent at the C3 position can adopt either an axial or an equatorial orientation. Conformational studies on related 3-substituted cyclohexanones have shown that the equilibrium between these two conformers is influenced by a balance of steric and electronic effects. acs.orgacs.orgcdnsciencepub.com For an electronegative substituent like the ethoxy group, the axial conformation can be stabilized by favorable stereoelectronic interactions, often referred to as the anomeric effect, with the carbonyl group at C1. cdnsciencepub.com However, steric hindrance between the axial ethoxy group and the axial hydrogens at C5 would favor the equatorial conformer. Dynamic NMR studies at varying temperatures could precisely determine the energetic difference between these two states. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the cyclohexanone (B45756) ring protons. The ethoxy group would present as a quartet for the methylene (B1212753) protons (-OCH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃). The proton at C3, bonded to the same carbon as the ethoxy group, would have a chemical shift significantly influenced by the electronegative oxygen atom. Its multiplicity and coupling constants would be indicative of its axial or equatorial position, providing crucial data for conformational assignment. acs.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display eight unique carbon signals, corresponding to the molecular formula C₈H₁₄O₂. The carbonyl carbon (C1) is the most deshielded, appearing at the lowest field (typically ~208-212 ppm). The carbon bearing the ethoxy group (C3) would also be significantly deshielded, appearing in the 60-70 ppm range. The remaining ring carbons and the two carbons of the ethoxy group would appear at higher fields.
Expected ¹H and ¹³C NMR Data for this compound
| ¹H NMR Expected Chemical Shifts (ppm) and Multiplicities | ||
|---|---|---|
| Assignment | Expected δ (ppm) | Multiplicity |
| -OCH₂CH₃ | ~1.2 | Triplet (t) |
| -OCH₂CH₃ | ~3.5 | Quartet (q) |
| H-3 | ~3.6-4.0 | Multiplet (m) |
| Ring CH₂ | ~1.5-2.5 | Multiplets (m) |
| ¹³C NMR Expected Chemical Shifts (ppm) | ||
| Assignment | Expected δ (ppm) | |
| C=O (C1) | ~208-212 | |
| -OCH₂CH₃ | ~15 | |
| -OCH₂CH₃ | ~64 | |
| C3 | ~68-72 | |
| Ring CH₂ | ~20-45 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.
The molecular formula of this compound is C₈H₁₄O₂, which corresponds to a monoisotopic mass of 142.0994 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.
Under electron ionization (EI), the molecule will form a molecular ion ([M]⁺•) at m/z = 142. The fragmentation of this ion is predictable based on the functional groups present (a ketone and an ether). Key expected fragmentation pathways include:
Loss of the ethoxy group: Cleavage of the C-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule via a McLafferty-type rearrangement followed by the loss of a hydroxyl radical, but a more prominent fragmentation would be the loss of ethanol (B145695) (HOCH₂CH₃) to give a fragment at m/z 96.
Alpha-cleavage: The bonds adjacent to the carbonyl group are prone to cleavage. This can result in the loss of an ethyl radical (•CH₂CH₃) from the ethoxy group, or more significantly, ring-opening fragmentation patterns characteristic of cyclic ketones.
Ring Cleavage: The cyclohexanone ring can undergo characteristic cleavages, often leading to a complex pattern of smaller fragments. A retro-Diels-Alder reaction, common in cyclohexene (B86901) systems, could occur after an initial rearrangement, leading to the loss of ethene (C₂H₄), resulting in a fragment at m/z 114. docbrown.info
Plausible Mass Fragments for this compound
| m/z | Plausible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 142 | [C₈H₁₄O₂]⁺• | Molecular Ion ([M]⁺•) |
| 113 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 97 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
| 96 | [M - C₂H₅OH]⁺• | Loss of ethanol |
| 84 | [C₅H₈O]⁺• | Ring cleavage |
| 69 | [C₄H₅O]⁺ | Ring cleavage |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Further fragmentation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are powerful tools for identifying the functional groups present in a compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its ketone and ether functionalities. The most characteristic absorption is the strong, sharp peak for the carbonyl (C=O) stretch, which for a saturated six-membered ring ketone typically appears around 1715 cm⁻¹. The C-O-C stretching vibrations of the ethoxy group are expected to produce strong bands in the fingerprint region, typically between 1260 and 1000 cm⁻¹. The spectrum will also feature C-H stretching absorptions from the alkyl portions of the molecule just below 3000 cm⁻¹. libretexts.org
Raman Spectroscopy: In Raman spectroscopy, the C=O stretch is also observable, though it is generally less intense than in the IR spectrum. Conversely, the C-C bond stretching and C-H bending and stretching modes of the cyclohexane ring and ethoxy group, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for characterizing the hydrocarbon backbone of the molecule. To date, specific Raman spectral data for this compound is not widely available in the literature.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| C-H Stretch | Alkyl (sp³) | 2850-2960 | Medium-Strong | Strong |
| C=O Stretch | Ketone | ~1715 | Strong | Medium |
| CH₂ Bend | Alkyl | ~1465 | Medium | Medium |
| C-O-C Stretch | Ether | 1050-1150 | Strong | Medium-Weak |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the three-dimensional arrangement of atoms in the solid state. anton-paar.com It provides unambiguous data on bond lengths, bond angles, and the precise conformation of a molecule within a crystal lattice. creativebiomart.net
As of now, there are no publicly available reports of a single-crystal X-ray diffraction study on this compound. This is not uncommon for a relatively simple, small organic molecule that is likely a liquid under standard conditions. To obtain a crystal structure, the compound would need to be crystallized, potentially using low-temperature techniques.
If a crystal structure were to be determined, it would provide definitive answers to several key structural questions:
Conformation: It would confirm the preferred conformation of the cyclohexanone ring in the solid state (e.g., chair, boat, or twist-boat).
Substituent Position: The analysis would unambiguously establish whether the ethoxy group occupies an axial or equatorial position on the chair conformer.
Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as dipole-dipole interactions involving the carbonyl groups, which influence the macroscopic properties of the material.
The development of methods for crystallizing such compounds is an ongoing area of research, crucial for fully understanding their structure-property relationships. nih.govnih.gov
Computational Chemistry and Theoretical Studies on 3 Ethoxycyclohexan 1 One
Electronic Structure Calculations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 3-ethoxycyclohexan-1-one, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G**, would be employed to determine key electronic properties.
These studies would focus on optimizing the molecule's geometry to find its most stable three-dimensional structure. From this, properties such as the distribution of electrostatic potential, molecular orbital energies (HOMO and LUMO), and atomic charges can be calculated. The molecular electrostatic potential (MEP) map would highlight electron-rich regions, such as the oxygen atoms of the carbonyl and ethoxy groups, which are susceptible to electrophilic attack, and electron-poor regions, like the hydrogens, which are prone to nucleophilic interaction. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more easily excited and thus more reactive.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Chair Conformation)
| Property | Value | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicating the ability to donate electrons. |
| LUMO Energy | -0.8 eV | Lowest Unoccupied Molecular Orbital energy, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A measure of electronic excitability and chemical reactivity. |
Ab initio (from first principles) methods are another class of electronic structure calculations that rely on solving the Schrödinger equation without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy and computational cost.
For a molecule like this compound, ab initio calculations would provide a more rigorous, albeit computationally expensive, analysis of its electronic properties. These methods are particularly valuable for benchmarking results from less demanding DFT calculations. They can provide highly accurate geometries, vibrational frequencies, and energies, which are fundamental for understanding the molecule's stability and spectroscopic signatures (e.g., IR and Raman spectra).
Conformational Analysis and Stereochemical Preferences
The non-planar nature of the cyclohexane (B81311) ring means that this compound can exist in several conformations, with the "chair" form being the most stable for substituted cyclohexanes. The key question for this molecule is the preferred orientation—axial or equatorial—of the ethoxy group.
In a chair conformation, a substituent can occupy an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the side of the ring). Generally, substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. Computational conformational analysis involves calculating the relative energies of the different possible conformers. For this compound, this would primarily involve comparing the energies of the two chair conformations where the ethoxy group is either axial or equatorial.
The energy difference between these two conformers (ΔE = E_axial - E_equatorial) determines the equilibrium population of each. This value, often related to the "A-value" in experimental chemistry, can be precisely calculated using DFT or ab initio methods. Given the bulk of the ethoxy group, it is strongly predicted that the equatorial conformation would be significantly more stable.
Table 2: Hypothetical Calculated Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|---|
| Equatorial-Ethoxy Chair | B3LYP/6-31G* | 0.00 | >99% |
| Axial-Ethoxy Chair | B3LYP/6-31G* | 2.15 | <1% |
| Twist-Boat | B3LYP/6-31G* | 5.80 | <<<1% |
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. For this compound, theoretical studies could predict the outcomes of various organic reactions, such as nucleophilic addition to the carbonyl group or enolate formation.
By modeling the approach of a reactant, chemists can calculate the energy profile of the reaction pathway. A crucial part of this is locating the transition state (TS)—the highest energy point along the reaction coordinate. ucsb.edu The structure and energy of the transition state determine the activation energy of the reaction and, therefore, its rate. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are used to find these saddle points on the potential energy surface. ucsb.edu
For example, a study could model the reduction of the ketone by a hydride source like NaBH₄. The calculations would reveal whether the hydride attacks from the axial or equatorial face of the carbonyl group, predicting the stereochemical outcome of the reaction (i.e., the formation of cis or trans 3-ethoxycyclohexan-1-ol).
Molecular Dynamics Simulations
While electronic structure calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements, providing a "movie" of molecular motion.
For this compound, an MD simulation could be used to study several phenomena:
Conformational Dynamics: The simulation would show the real-time interconversion between different chair and boat conformations, providing information on the energy barriers and timescales of these processes.
Solvent Effects: By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), MD can explore how solvent molecules interact with the solute and influence its conformational preferences and reactivity.
Intramolecular Interactions: The simulation would reveal dynamic interactions within the molecule, such as the movement of the ethoxy group and its potential influence on the cyclohexane ring's flexibility.
These simulations are particularly useful for understanding how the molecule behaves in a realistic, condensed-phase environment, which is often difficult to probe with static calculations alone. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyclohexanone (B45756) |
| 3-ethoxycyclohexan-1-ol (B2957840) |
Applications in Organic Synthesis and Materials Science
As a Building Block in Complex Molecule Synthesis
The utility of 3-Ethoxycyclohexan-1-one as a foundational element in the synthesis of more complex molecules is a testament to the principles of modern organic chemistry, where seemingly simple structures are strategically employed to build intricate three-dimensional entities.
Organic scaffolds form the core structure of a molecule, and this compound offers a valuable starting point for the creation of various cyclic and polycyclic frameworks. Its inherent functionality—a ketone and an ether within a cyclohexane (B81311) ring—provides multiple reactive sites for chemists to exploit. Through a series of well-established chemical transformations, such as aldol (B89426) condensations, Michael additions, and various cyclization reactions, the cyclohexane ring of this compound can be elaborated and fused with other ring systems. This strategic approach allows for the efficient construction of molecular backbones that are central to the development of new pharmaceuticals and agrochemicals. The ethoxy group, in particular, can influence the regioselectivity of these reactions, guiding the formation of specific isomers and enhancing the synthetic utility of the compound.
Chirality, or the "handedness" of a molecule, is a critical consideration in the synthesis of bioactive compounds, as different enantiomers can have vastly different physiological effects. While this compound itself is achiral, it can be readily transformed into chiral intermediates through asymmetric synthesis techniques. The introduction of a chiral center at or near the ketone or ether functionalities allows for the stereocontrolled synthesis of complex target molecules. For instance, asymmetric reduction of the ketone can yield chiral alcohols, which can then be used to direct the stereochemistry of subsequent reactions. These chiral building blocks are invaluable in the pharmaceutical industry for the synthesis of enantiomerically pure drugs, ensuring higher efficacy and minimizing potential side effects. The development of efficient catalytic systems for the asymmetric transformation of cyclohexanone (B45756) derivatives is an active area of research, further expanding the potential of compounds like this compound as chiral intermediates.
Diversity-oriented synthesis (DOS) is a powerful strategy used to create large collections of structurally diverse small molecules for high-throughput screening in drug discovery. scispace.com The goal of DOS is to efficiently explore a wide range of "chemical space" to identify novel bioactive compounds. this compound, with its multiple functional groups, is an ideal starting material for DOS. By systematically varying the reactions and building blocks used in conjunction with this core structure, a vast library of related but distinct molecules can be generated. researchgate.netnih.gov This approach allows for the rapid generation of compounds with diverse molecular scaffolds, stereochemistry, and functional group appendages, increasing the probability of discovering new therapeutic agents. scispace.com
| Synthesis Strategy | Description | Potential Outcome |
| Build/Couple/Pair | Building blocks are sequentially coupled and then cyclized to form diverse scaffolds. | Generation of polycyclic and macrocyclic compounds. researchgate.net |
| Reagent-Based | A common intermediate is treated with a variety of reagents to produce different products. | Access to a wide range of functionalized cyclohexane derivatives. |
| Substrate-Based | Structurally different starting materials are subjected to the same reaction conditions. | Exploration of how subtle changes in the starting material affect the final product. |
This interactive table highlights common strategies in Diversity-Oriented Synthesis where a versatile building block like this compound could be employed.
In the Development of Fine Chemicals and Specialty Materials
The applications of this compound extend beyond the synthesis of complex, discrete molecules into the realm of fine chemicals and advanced materials. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals, fragrances, and electronics. The unique structural features of this compound make it a valuable precursor to certain high-value fine chemicals.
In the field of materials science, monomers derived from this compound can be incorporated into polymers to impart specific properties. For example, the cyclic nature of the molecule can enhance the thermal stability and rigidity of a polymer backbone. The ethoxy group can also influence the solubility and processing characteristics of the resulting material. Research in this area is focused on developing novel polymers with tailored properties for applications ranging from advanced coatings and adhesives to specialty plastics with improved performance characteristics.
Role in Sustainable Chemical Transformations
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In this context, this compound is being explored as a feedstock in more sustainable chemical transformations. One area of interest is the use of biocatalysis, where enzymes are used to perform chemical reactions with high selectivity and under mild conditions. The enzymatic reduction of the ketone in this compound, for example, can provide a green alternative to traditional chemical reducing agents.
Furthermore, efforts are underway to derive cyclohexanone derivatives from renewable resources, such as biomass. While the direct synthesis of this compound from bio-based feedstocks is still an area of development, the broader trend towards a bio-based economy suggests that such routes may become viable in the future. The use of greener solvents and reaction conditions in the transformations of this compound is another aspect of its role in sustainable chemistry, aiming to minimize the environmental impact of chemical manufacturing processes.
Future Research Directions and Emerging Trends
Development of Novel Asymmetric Syntheses
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical production. For 3-Ethoxycyclohexan-1-one, the presence of a stereocenter at the 3-position makes the development of asymmetric synthetic routes a significant area of future research. Current synthetic methods often yield racemic mixtures, necessitating challenging and costly resolution steps. Future endeavors will likely focus on the development of catalytic asymmetric methods to directly produce either the (R)- or (S)-enantiomer.
Promising strategies could involve the use of chiral catalysts in key synthetic steps. For instance, asymmetric transfer hydrogenation of a corresponding α,β-unsaturated precursor, 3-ethoxycyclohex-2-en-1-one, could be achieved using well-established chiral ruthenium or rhodium complexes. This approach has been successfully applied to a variety of substituted cyclohexenones, affording chiral cyclohexanones with high enantioselectivity. Another avenue lies in the enantioselective Michael addition of an ethoxy group equivalent to cyclohex-2-en-1-one, mediated by a chiral organocatalyst or a metal complex. The development of such methods would provide direct access to enantiopure this compound, a valuable building block for the synthesis of complex chiral molecules.
Exploration of New Catalytic Systems
Beyond asymmetric synthesis, the exploration of novel catalytic systems for the synthesis and functionalization of this compound is a burgeoning field. Traditional methods for the synthesis of substituted cyclohexanones can require harsh conditions or stoichiometric reagents. nih.gov Modern catalytic approaches offer milder and more efficient alternatives.
One emerging trend is the use of photocatalysis to enable novel transformations. nih.gov For instance, a tandem carbene and photoredox-catalyzed process could potentially be adapted for the convergent synthesis of substituted this compound derivatives. nih.gov Another area of interest is the catalytic dehydrogenation of the cyclohexanone (B45756) ring to introduce unsaturation or to achieve aromatization, leading to substituted phenols. Recent research has highlighted the potential of nickel-based nanoparticle catalysts for the acceptorless dehydrogenative aromatization of cyclohexanone derivatives.
Furthermore, enzymatic catalysis presents a green and highly selective alternative. Ene reductases, for example, have been utilized for the intramolecular functionalization of substituted cyclohexanones. unibo.it The application of such biocatalysts could lead to novel and sustainable routes for the modification of this compound.
Integration with Flow Chemistry and Automated Synthesis
The shift from batch to continuous-flow manufacturing is a significant trend in the chemical industry, offering improved safety, scalability, and process control. The synthesis of cyclohexanone derivatives has already seen successful implementation in flow chemistry, for example, in the multi-step synthesis of the analgesic drug tramadol (B15222) from cyclohexanone. wikipedia.orgnih.gov
Future research will likely focus on adapting and optimizing synthetic routes to this compound for continuous-flow systems. This could involve the development of packed-bed reactors with immobilized catalysts for key reaction steps, enabling efficient and repeatable synthesis. The integration of in-line purification and analysis techniques would further enhance the efficiency of such processes.
Automated synthesis platforms, which combine robotics with computational algorithms, can accelerate the discovery and optimization of new reactions. By employing these systems, a large number of catalysts, solvents, and reaction conditions for the synthesis and derivatization of this compound could be screened in a high-throughput manner, significantly speeding up the research and development cycle.
Advanced Materials Applications and Polymer Chemistry
While the direct application of this compound in materials science is not yet well-established, its structure suggests several potential avenues for future exploration. The ketone functionality can serve as a reactive handle for various polymerization reactions or for the modification of existing polymers.
One potential application is in the synthesis of novel polyesters or polycarbonates. Although cyclohexanone itself is a precursor for materials like nylon, the ethoxy group in this compound could impart unique properties to resulting polymers, such as altered solubility, thermal stability, or biodegradability. For instance, it could be explored as a co-monomer in ring-opening polymerization with monomers like cyclohexene (B86901) oxide and carbon dioxide, a process that has been used to create poly(cyclohexene carbonate). nih.govmdpi.com
The ketone group also allows for post-polymerization modification, where the polymer backbone can be functionalized to introduce specific properties. Furthermore, the molecule could act as a building block for the synthesis of specialty chemicals used in advanced materials, such as liquid crystals or functional dyes. The development of polymers from functionalized cyclic monomers is an active area of research, and this compound represents a currently unexplored candidate in this field.
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. For reactions involving this compound, a combination of advanced spectroscopic and computational techniques will be instrumental in elucidating reaction pathways, identifying key intermediates, and understanding the role of catalysts.
In-situ spectroscopic methods, such as ReactIR and NMR spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products, offering valuable insights into reaction kinetics. These experimental techniques can be complemented by computational chemistry. Density Functional Theory (DFT) calculations, for example, can be used to model reaction energy profiles, predict the structures of transition states, and explain the origins of stereoselectivity in asymmetric reactions. Such computational studies have been widely applied to understand a variety of organic reactions.
By combining experimental and theoretical approaches, a deeper mechanistic understanding of the synthesis and reactivity of this compound can be achieved. This knowledge will be invaluable for the development of more efficient, selective, and sustainable chemical processes involving this versatile compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-ethoxycyclohexan-1-one, and how can reaction conditions be optimized?
- Methodology : Start with cyclohexanone derivatives and employ etherification via nucleophilic substitution. Use ethoxide ions (e.g., sodium ethoxide) under anhydrous conditions. Monitor reaction progress via TLC or GC-MS. Optimize temperature (typically 50–80°C) and solvent polarity (e.g., THF or DMF) to enhance yield .
- Validation : Confirm purity using melting point analysis and compare spectroscopic data (IR, H NMR) with NIST reference standards .
Q. How can researchers characterize the physicochemical properties of this compound?
- Analytical Techniques :
- Boiling Point/Melting Point : Use differential scanning calorimetry (DSC) or capillary methods.
- Spectroscopy : Compare experimental IR peaks (e.g., C=O stretch at ~1700 cm) and C NMR shifts (e.g., carbonyl carbon at ~210 ppm) against NIST’s gas-phase ion energetics database .
- Chromatography : Validate purity via HPLC with a C18 column and UV detection at 254 nm.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Use fume hoods for volatile reactions.
- Wear nitrile gloves and chemical-resistant lab coats.
- Follow spill management protocols outlined in Safety Data Sheets (SDS), including neutralization with inert adsorbents .
- Training : Document competency in hazard identification and emergency response (e.g., inhalation treatment, eyewash station use) as per institutional SOPs .
Advanced Research Questions
Q. How do stereochemical configurations influence the reactivity of this compound derivatives?
- Experimental Design : Synthesize enantiomers using chiral catalysts (e.g., BINOL-based systems) and analyze reaction kinetics via H NMR or circular dichroism (CD).
- Challenges : Address racemization risks during purification by employing low-temperature crystallization .
Q. What mechanistic insights explain contradictory data in the oxidation/reduction pathways of this compound?
- Contradiction Analysis :
- Oxidation : Use CrO/HSO to form carboxylic acids; monitor side products (e.g., over-oxidation to CO) via mass spectrometry.
- Reduction : Compare LiAlH (strong reducing agent) vs. NaBH (selective for ketones) outcomes.
- Resolution : Cross-validate results using computational models (DFT) to identify intermediate stability .
Q. How can researchers design experiments to synthesize novel this compound derivatives for pharmaceutical applications?
- Derivatization Strategies :
- Introduce halogens (e.g., Cl, Br) via electrophilic substitution.
- Attach amino groups using reductive amination with NH/H/Pd-C.
- Biological Testing : Conduct in vitro assays (e.g., enzyme inhibition) and compare pharmacokinetic profiles with reference compounds like fluorexetamine .
Q. What computational tools are suitable for predicting the electronic properties of this compound?
- Methods :
- Molecular Modeling : Use Gaussian or ORCA for DFT calculations to map HOMO-LUMO gaps and electrostatic potentials.
- Database Resources : Cross-reference with EPA’s DSSTox for toxicity predictions .
Q. How should researchers address inconsistencies in spectral data for this compound across studies?
- Troubleshooting :
- Verify solvent effects (e.g., DMSO vs. CDCl) on NMR shifts.
- Calibrate instruments using certified reference materials (CRMs) from NIST or ECHA .
Methodological Resources
- Data Repositories : NIST Chemistry WebBook (thermochemical data) , ECHA (synthetic protocols) .
- Analytical Standards : CAS Common Chemistry (structural validation) , PubChem (spectral libraries) .
- Ethical Compliance : Align experimental reporting with guidelines from Reviews in Analytical Chemistry (e.g., data availability statements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
